molecular formula C16H13N3O4S2 B3012664 N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 727689-69-2

N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B3012664
CAS No.: 727689-69-2
M. Wt: 375.42
InChI Key: DCMYNZBHDNJOSY-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a furan ring, a thiazole ring, and a nitrophenyl group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c20-15(17-8-13-5-2-6-23-13)10-25-16-18-14(9-24-16)11-3-1-4-12(7-11)19(21)22/h1-7,9H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMYNZBHDNJOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Final Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]-2-{[4-(2-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
  • N-[(furan-2-yl)methyl]-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
  • N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}propionamide

Uniqueness

N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is unique due to the specific positioning of the nitro group on the phenyl ring and the combination of the furan and thiazole rings. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a novel compound with potential biological activities, particularly in the field of cancer therapy. This article reviews its biological activity based on available research findings, including cytotoxicity, mechanism of action, and structure-activity relationships.

Chemical Structure

The compound features several key structural components:

  • Furan ring : Contributes to the compound's reactivity and biological properties.
  • Thiazole moiety : Known for its role in various biological activities, including anticancer effects.
  • Nitrophenyl group : Often associated with enhanced biological activity due to its electron-withdrawing properties.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay across multiple studies:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)8.1
HeLa (cervical cancer)6.5
A549 (lung cancer)7.4

These results indicate that the compound possesses potent anticancer properties, particularly against breast and cervical cancer cells.

The mechanism through which this compound exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis : Studies show that the compound triggers apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2/M phase, inhibiting cell proliferation and leading to increased cell death.
  • Inhibition of Tubulin Polymerization : Similar to colchicine, the compound disrupts microtubule formation, which is critical for mitosis, thereby preventing cancer cell division.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the core structure have shown varying degrees of potency:

  • Substitution on the Furan Ring : Altering substituents on the furan ring can enhance or diminish cytotoxicity.
  • Nitro Group Positioning : The position and electronic nature of nitro substituents on the phenyl ring significantly affect the compound's interaction with target proteins involved in cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : In vitro tests indicated that treatment with this compound led to a significant reduction in cell viability compared to control groups treated with conventional chemotherapeutics like doxorubicin .
  • In Vivo Efficacy : Animal studies demonstrated that administration of this compound resulted in tumor size reduction in xenograft models, indicating potential for therapeutic use in oncology .

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